molecular formula C17H21NO5 B3955800 ethyl 1-[2-(acetyloxy)benzoyl]-3-piperidinecarboxylate

ethyl 1-[2-(acetyloxy)benzoyl]-3-piperidinecarboxylate

Cat. No. B3955800
M. Wt: 319.4 g/mol
InChI Key: CNOFWZGEYHKMDU-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(acetyloxy)benzoyl]-3-piperidinecarboxylate, commonly known as Ethylphenidate, is a synthetic compound that belongs to the piperidine class of compounds. It is a potent psychostimulant that is used in scientific research for its ability to enhance cognitive function and improve memory. Ethylphenidate is chemically similar to methylphenidate, a well-known medication used to treat attention deficit hyperactivity disorder (ADHD). Ethylphenidate is synthesized by the esterification of piperidine-3-carboxylic acid with 2-(acetyloxy)benzoic acid.

Mechanism of Action

Ethylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which enhances cognitive function and improves memory. Ethylphenidate also has a stimulant effect on the central nervous system, which can lead to increased alertness, energy, and focus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethylphenidate are similar to those of other psychostimulants. It increases heart rate, blood pressure, and body temperature, and can cause sweating, anxiety, and insomnia. Ethylphenidate can also cause a range of psychological effects, including euphoria, increased sociability, and a sense of well-being.

Advantages and Limitations for Lab Experiments

One advantage of using ethylphenidate in lab experiments is that it is a potent and selective dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using ethylphenidate in lab experiments is that it has a short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of the drug on behavior and cognition.

Future Directions

There are several future directions for research on ethylphenidate. One area of research is the development of new psychostimulants that are more selective and have fewer side effects than existing drugs. Another area of research is the use of ethylphenidate in the treatment of cognitive disorders, such as ethyl 1-[2-(acetyloxy)benzoyl]-3-piperidinecarboxylate and Alzheimer's disease. Finally, there is a need for more research on the long-term effects of ethylphenidate on behavior and cognition, as well as its potential for abuse and addiction.

Scientific Research Applications

Ethylphenidate is used in scientific research for its ability to enhance cognitive function and improve memory. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a key role in attention and motivation. Ethylphenidate has also been used to study the effects of psychostimulants on the brain and behavior.

properties

IUPAC Name

ethyl 1-(2-acetyloxybenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-3-22-17(21)13-7-6-10-18(11-13)16(20)14-8-4-5-9-15(14)23-12(2)19/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOFWZGEYHKMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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